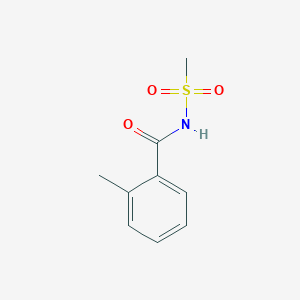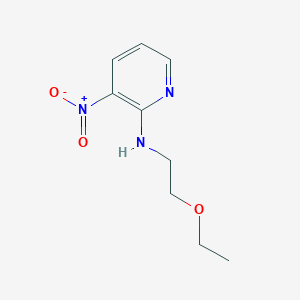
N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule that has shown potential in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Polyamine Catabolism and Antitumor Agents
Research into polyamine analogues like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) highlights the role of polyamine catabolism in inducing programmed cell death (PCD) through oxidative stress, pointing towards potential antitumor applications (Ha et al., 1997).
Protective Effects Against Cardiotoxicity
A study on N-Acetylcysteine's protective effect against cyclophosphamide-induced cardiotoxicity in rats demonstrates the significance of mitigating oxidative and nitrosative stress, which could inform the development of protective agents in chemotherapy (Mansour et al., 2015).
Novel Synthetic Approaches
Innovations in synthetic chemistry, such as the development of a one-pot synthetic approach for the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, reveal methodologies that could be applied to synthesize complex molecules, including the compound of interest (Mamedov et al., 2016).
Antagonists of Human NK1 Receptors
The preparation and evaluation of N-heteroarylpiperidine ether-based human NK1 antagonists for their potential in treating conditions like depression or anxiety might provide insights into receptor-targeted drug development (Ladduwahetty et al., 1996).
Antiproliferative Effects of Gold(III) Compounds
The study of dinuclear gold(III) oxo complexes with bipyridyl ligands as potential cytotoxic and anticancer agents indicates the exploration of metal complexes in cancer therapy, which could be relevant for the structural exploration of N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide (Casini et al., 2006).
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-17(18(23)20-15-5-1-2-6-15)19-13-14-9-11-21(12-10-14)16-7-3-4-8-16/h14-16H,1-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYBBJSMOMWGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


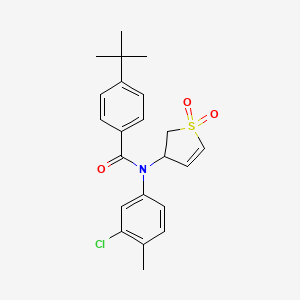
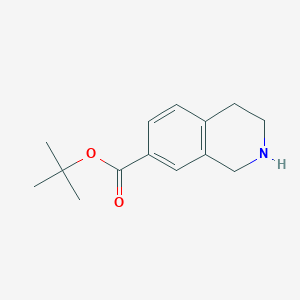
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea](/img/structure/B2946472.png)
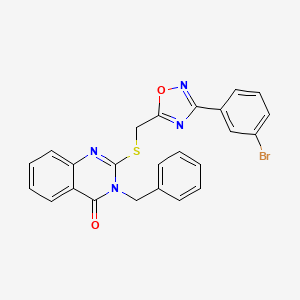
![2-(5-Pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2946478.png)
![1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2946479.png)
![3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2946480.png)
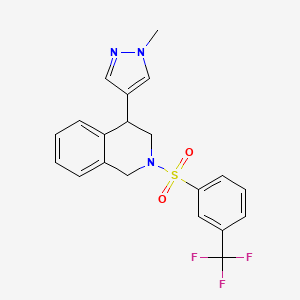
![methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate](/img/structure/B2946482.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2946483.png)
![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2946485.png)
